[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-10-3-4-11(12(18)7-10)14(21)22-8-13(20)19-15(9-17)5-1-2-6-15/h3-4,7H,1-2,5-6,8,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXIKASFFWSVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with cyanide ion under basic conditions to form the cyanocyclopentyl intermediate.
Coupling with oxoethyl group: The cyanocyclopentyl intermediate is then reacted with an oxoethylating agent, such as ethyl chloroformate, under controlled conditions to form the oxoethyl derivative.
Introduction of the fluorobenzoate moiety: The final step involves the reaction of the oxoethyl derivative with 2-amino-4-fluorobenzoic acid in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting cellular pathways: Influencing cellular signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate
- [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate
- 2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate
Uniqueness
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoate moiety, in particular, may enhance its stability and reactivity compared to similar compounds.
Biological Activity
The compound [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate is a complex organic molecule with potential therapeutic applications. Its structure includes various functional groups that may contribute to its biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.443 g/mol
- IUPAC Name : this compound
The compound features a cyclopentyl group, an amino group, and a carboxylate ester group, which may play significant roles in its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated potent inhibitory activity against human class I histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cells .
Mechanism of Action :
The proposed mechanism involves the inhibition of HDACs, which are crucial for regulating gene expression related to cell cycle progression and apoptosis. By inhibiting these enzymes, the compound may disrupt cancer cell proliferation and promote cell death.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Specifically, its structural components suggest it may interact with active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
In Vitro Studies
In vitro experiments have demonstrated that this compound can induce G1 cell cycle arrest in cancer cell lines. This effect was associated with increased levels of acetyl-histone H3 and P21 protein, indicating a robust response in cellular signaling pathways that regulate growth and apoptosis .
In Vivo Studies
In vivo studies using xenograft models have revealed that this compound exhibits significant antitumor efficacy. It was observed to enhance immune response in models with intact immune systems compared to those with compromised immunity, suggesting that the compound may also modulate immune pathways alongside its direct antitumor effects .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.443 g/mol |
| Antitumor Activity | Potent against HDACs |
| Mechanism | HDAC inhibition |
| Induced Effects | G1 arrest, apoptosis |
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for synthesizing [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate?
- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with the formation of the cyanocyclopentylamine moiety followed by coupling with the fluorobenzoate ester. Key steps include:
- Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions at 0–25°C to minimize side reactions .
- Esterification : Employ acid-catalyzed esterification with methanol or ethanol under reflux, ensuring inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high purity (>95% by HPLC) .
Critical Parameters : Monitor reaction progress via TLC and HPLC; optimize solvent polarity and temperature to enhance yield (target ≥70%) .
Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzoyl group at C4) and amide/ester linkages .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₉FN₂O₃) and isotopic patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C≡N stretch at ~2200 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and confirm crystalline structure (if single crystals are obtainable) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer :
- In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. Compare IC₅₀ values against structurally similar compounds (Table 1) .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Dose-Response Studies : Test concentrations from 1 nM to 100 µM, with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorine position, cyclopentyl vs. cyclohexyl) influence biological activity and reactivity?
- Methodological Answer : Conduct comparative studies using analogs with systematic substituent changes (Table 1). For example:
| Compound | Substituent | Biological Activity (IC₅₀, µM) | LogP |
|---|---|---|---|
| Target | 4-F, cyclopentyl | 0.12 ± 0.03 | 2.5 |
| Analog 1 | 2-F, cyclopentyl | 1.8 ± 0.2 | 2.3 |
| Analog 2 | 4-Cl, cyclohexyl | 0.45 ± 0.1 | 3.1 |
| Key Findings : Fluorine at the 4-position enhances target binding due to electronegativity and steric fit, while cyclopentyl improves solubility compared to cyclohexyl . |
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability (oral vs. IV administration), and metabolic stability (using liver microsomes) .
- Metabolite Identification : Use LC-MS/MS to detect major metabolites; compare with in vitro activity to rule out prodrug activation .
- Formulation Optimization : Test solubility enhancers (e.g., PEG, cyclodextrins) or nanoparticle delivery systems to improve bioavailability .
Q. How can computational modeling guide the optimization of this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors .
- MD Simulations : Run 100-ns simulations to assess binding stability and identify critical residues for mutagenesis validation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzymatic inhibition data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent buffer pH, temperature (e.g., 25°C vs. 37°C), and substrate concentrations .
- Control for Enzyme Batch Variability : Use commercially validated enzymes (e.g., Sigma-Aldrich) and include positive controls (e.g., staurosporine for kinases) .
- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables .
Environmental and Stability Studies
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free benzoic acid) .
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; quantify half-life and major photoproducts .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate acute toxicity (EC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
